molecular formula C14H12Cl2N2O2 B14650714 1-(3,4-Dichlorophenyl)-3-phenylmethoxyurea CAS No. 51458-03-8

1-(3,4-Dichlorophenyl)-3-phenylmethoxyurea

Cat. No.: B14650714
CAS No.: 51458-03-8
M. Wt: 311.2 g/mol
InChI Key: WETHRCIREBKYGR-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-phenylmethoxyurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenyl and phenylmethoxy groups attached to a urea backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-phenylmethoxyurea typically involves the reaction of 3,4-dichloroaniline with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-phenylmethoxyurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-phenylmethoxyurea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-phenylmethoxyurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    1-(3,4-Dichlorophenyl)-3-methoxyurea: Similar in structure but with a methoxy group instead of a phenylmethoxy group.

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Another related compound with dimethyl groups attached to the urea backbone.

Uniqueness: 1-(3,4-Dichlorophenyl)-3-phenylmethoxyurea is unique due to the presence of both dichlorophenyl and phenylmethoxy groups, which impart distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-phenylmethoxyurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c15-12-7-6-11(8-13(12)16)17-14(19)18-20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETHRCIREBKYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409689
Record name ST51032936
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51458-03-8
Record name ST51032936
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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